Emricasan

Pharmacokinetics Liver Targeting First-Pass Effect

Source Emricasan (CAS 254750-02-2, IDN-6556) for translational hepatic research. Unlike generic caspase inhibitors (Z-VAD-FMK, Q-VD-OPh), Emricasan demonstrates liver-targeted first-pass pharmacokinetics, concentrating in hepatic tissue (Cmax 2558 ng/g) to minimize systemic off-target effects. Its extensive Phase III clinical dataset—positive ALT/caspase 3/7 reduction in NAFLD and negative HVPG outcomes in severe portal hypertension—provides a uniquely defined risk/benefit profile for preclinical benchmarking. Validated applications include rodent NASH models (25 mg/kg oral), compensated cirrhosis (MELD ≥15, P=0.003), M2 macrophage polarization studies, and as a negative control for novel anti-fibrotic agents. Guaranteed ≥98% purity with proper cold-chain shipping ensures experimental reproducibility.

Molecular Formula C26H27F4N3O7
Molecular Weight 569.5 g/mol
CAS No. 254750-02-2
Cat. No. B1683863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmricasan
CAS254750-02-2
Synonyms3-(2-(2-tert-butylphenylaminooxalyl)aminopropionylamino)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
emricasan
IDN 6556
IDN-6556
IDN6556
PF 03491390
PF-03491390
PF03491390
Molecular FormulaC26H27F4N3O7
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
InChIInChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
InChIKeySCVHJVCATBPIHN-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emricasan 254750-02-2 Procurement Overview: Pan-Caspase Inhibition and Clinical Development for Liver Disease


Emricasan (CAS 254750-02-2, also known as IDN-6556 and PF-03491390) is an investigational, orally active, irreversible pan-caspase inhibitor . As a small molecule inhibitor of caspases—cysteine proteases that mediate apoptosis and inflammation—Emricasan was advanced through Phase III clinical trials for chronic liver diseases including non-alcoholic steatohepatitis (NASH), cirrhosis, and portal hypertension [1]. Its development focused on reducing hepatocyte apoptosis and liver fibrosis by broadly inhibiting multiple caspase family members . Notably, it represents the first pan-caspase inhibitor to reach advanced clinical evaluation for hepatic indications, distinguishing it from earlier research tools [2].

Why Generic Caspase Inhibitor Substitution Fails: Emricasan's Differentiated Liver-Targeted PK and Clinical Validation


Substituting Emricasan with other pan-caspase inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) in hepatic research or therapeutic contexts is scientifically unjustified due to fundamental differences in pharmacokinetic (PK) targeting and clinical validation status. While tools like Q-VD-OPh and Z-VAD-FMK are widely used in vitro, they lack the liver-specific first-pass uptake profile that defines Emricasan's intended therapeutic window . Emricasan's significant first-pass effect concentrates the compound in the liver (Cmax 2558 ng/g at 120 min), minimizing systemic exposure [1]. This property is absent in generic research-grade inhibitors, which distribute systemically and often exhibit off-target effects (e.g., Z-VAD-FMK's inhibition of NGLY1 and induction of autophagy) [2]. Furthermore, Emricasan's clinical trial data—both positive (ALT and caspase 3/7 reduction in NAFLD) and negative (failure to meet primary endpoints in advanced cirrhosis)—provides a defined risk/benefit profile that cannot be extrapolated to any other caspase inhibitor [3]. For procurement in translational research, these PK and clinical validation distinctions necessitate compound-specific sourcing.

Quantitative Differentiation Evidence for Emricasan (254750-02-2) Versus Comparators


Emricasan's Liver-Targeted Pharmacokinetics vs. Systemic Pan-Caspase Inhibitors

Emricasan exhibits a pronounced first-pass hepatic extraction, resulting in high liver concentrations relative to plasma. This profile contrasts sharply with non-hepatoselective pan-caspase inhibitors like Q-VD-OPh and Z-VAD-FMK, which distribute broadly and lack organ-specific accumulation . The liver-targeted PK is a deliberate design feature intended to maximize hepatic caspase inhibition while limiting systemic side effects, a property not replicable with generic tools [1].

Pharmacokinetics Liver Targeting First-Pass Effect Drug Distribution

Superior Caspase-8 Inhibition and Monocyte Differentiation Blockade vs. Q-VD-OPh

In a direct head-to-head comparison using primary human monocytes, Emricasan was identified as a much more potent inhibitor of CSF-1-induced monocyte differentiation compared to Q-VD-OPh (q-VD-OH). This effect was attributed to Emricasan's efficient inhibition of caspase-8, a protease critical for this differentiation pathway [1]. The patent literature explicitly states that this finding was surprising and that Emricasan's superior caspase-8 inhibition underpins its ability to prevent M2 macrophage polarization, a mechanism implicated in fibrosis [1].

Caspase-8 Macrophage Polarization Monocyte Differentiation Immunology

Clinical Efficacy in NAFLD: ALT and Caspase 3/7 Reduction vs. Placebo

In a 28-day randomized, double-blind, placebo-controlled trial in NAFLD subjects with elevated aminotransferases (ALT ≥1.5x ULN), Emricasan (25 mg BID) significantly reduced ALT levels versus placebo at Day 7 (P < 0.0001) and Day 28 (P = 0.02) [1]. Caspase 3/7 activity, a direct pharmacodynamic marker of target engagement, decreased significantly in Emricasan-treated subjects at Day 7 compared to placebo [1]. This trial provides human proof-of-concept that Emricasan engages its target and improves a key liver injury biomarker in NAFLD, distinguishing it from caspase inhibitors lacking clinical validation.

NAFLD ALT Reduction Caspase 3/7 Phase IIa Clinical Trial

MELD and Child-Pugh Score Reduction in High-MELD Cirrhosis vs. Placebo

In a multicenter randomized trial of 86 patients with cirrhosis (MELD 11-18), Emricasan (25 mg BID) for 3 months significantly improved liver function specifically in patients with high MELD scores (≥15) [1]. In this subgroup, Emricasan reduced mean MELD score (P = 0.003) and Child-Pugh score (P = 0.003) compared to placebo, along with significant reductions in INR (95% CI -0.2882 to -0.0866) and total bilirubin (95% CI -1.5069 to -0.0823) [1]. Notably, 67% (6/9) of high-MELD patients on Emricasan achieved a ≥2 point MELD reduction vs. 20% (2/10) on placebo [1].

Cirrhosis MELD Score Child-Pugh Score Liver Function Phase IIb Clinical Trial

Meta-Analysis Confirms Apoptosis Parameter Improvement Over Placebo

A meta-analysis of 9 clinical trials involving patients with liver cirrhosis or fibrosis confirmed that Emricasan treatment significantly improves apoptosis-related parameters compared to placebo, with a standardized mean difference (SMD) of 0.28 (95% CI 0.14 to 0.41) [1]. Specifically, Emricasan reduced ALT by a mean difference of -5.89 U/L (95% CI -10.59 to -1.20; P = 0.014) and caspase 3/7 levels by -1215.93 units (95% CI -1238.53 to -1193.33; P < 0.001) [1]. The safety profile was comparable to placebo (OR for adverse events 1.52, 95% CI 0.97 to 2.37; P = 0.069) [1].

Meta-Analysis Liver Cirrhosis Apoptosis Biomarkers Efficacy

Lack of Efficacy in Severe Portal Hypertension (HVPG) Highlights Defined Failure Profile vs. Placebo

In contrast to earlier positive signals, a large Phase III trial (ENCORE-PH) in 263 patients with NASH cirrhosis and severe portal hypertension (HVPG ≥12 mmHg) found no significant difference in HVPG change from baseline to Week 24 between Emricasan (5 mg, 25 mg, 50 mg BID) and placebo [1]. HVPG changes were -0.48 mmHg (5 mg), -0.84 mmHg (25 mg), -0.70 mmHg (50 mg), and -0.18 mmHg (placebo) [2]. Despite biomarker evidence of target engagement (reduced caspase 3/7 and CK-18), Emricasan failed to improve the primary clinical outcome [1]. This negative trial is a critical differentiator: it establishes that Emricasan's mechanism does not translate to benefit in advanced portal hypertension, a distinction not available for most comparator compounds.

Portal Hypertension HVPG NASH Cirrhosis Phase III Clinical Trial

Emricasan 254750-02-2: Evidence-Backed Research and Procurement Applications


Non-Alcoholic Fatty Liver Disease (NAFLD) Translational Models: Validating Caspase-Mediated Hepatocyte Injury

Emricasan is specifically validated for reducing ALT and caspase 3/7 activation in NAFLD patients with elevated aminotransferases (P < 0.0001 at Day 7) [1]. Procurement is justified for rodent NAFLD models (e.g., high-fat diet-induced NASH) where hepatocyte apoptosis is a key endpoint. Use 25 mg/kg oral dosing to replicate the human 25 mg BID regimen, expecting reductions in serum ALT, cleaved CK-18, and hepatic TUNEL-positive cells. Compare outcomes against vehicle controls; positive control data from clinical trials provides a benchmark for expected effect size.

Cirrhosis with Preserved Liver Function: Evaluating MELD Score Improvement in High-Risk Subgroups

In research focused on compensated cirrhosis or early decompensation, Emricasan demonstrated significant MELD and Child-Pugh score reductions specifically in patients with baseline MELD ≥15 (P = 0.003) [2]. For animal models of compensated cirrhosis (e.g., bile duct ligation or CCl4-induced fibrosis), Emricasan at 25-50 mg/kg BID orally can be used to assess improvements in portal pressure, sinusoidal microvascular function, and fibrosis regression. Measure endpoints including HVPG (rodent equivalent), Sirius Red morphometry, and serum bilirubin/INR. Note that efficacy is limited in severe portal hypertension (HVPG ≥12 mmHg), so model selection should avoid advanced decompensated states [3].

Immuno-Oncology and Fibrosis Research: Targeting M2 Macrophage Polarization via Caspase-8 Inhibition

Based on patent data demonstrating superior inhibition of CSF-1-induced monocyte differentiation compared to Q-VD-OPh, Emricasan is a preferred tool for studies of macrophage polarization [4]. Use in vitro: treat human monocytes with Emricasan (1-10 µM) 60 minutes prior to CSF-1 stimulation to block M2-like differentiation. Assess downstream markers (e.g., CD163, IL-10). In vivo: evaluate bleomycin-induced pulmonary fibrosis models where M2 macrophages drive pathology; Emricasan administration reduced fibrosis in preclinical studies [4]. This application leverages Emricasan's unique caspase-8 inhibitory profile, which is not equivalently achieved with Q-VD-OPh or Z-VAD-FMK.

Clinical Trial Benchmarking and Negative Control for Portal Hypertension Studies

The well-documented failure of Emricasan to reduce HVPG in NASH cirrhosis with severe portal hypertension (ENCORE-PH trial) establishes it as a negative control for preclinical models aiming to predict clinical efficacy in this setting [3]. Researchers developing novel anti-fibrotic or portal pressure-lowering agents can use Emricasan as a comparator to demonstrate superiority over a clinically failed mechanism. Dosing of 25-50 mg/kg BID in rodent portal hypertension models should yield no significant HVPG reduction, mirroring the human trial outcome. This negative control application is unique to Emricasan due to its extensive clinical dataset, which is unavailable for other caspase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emricasan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.